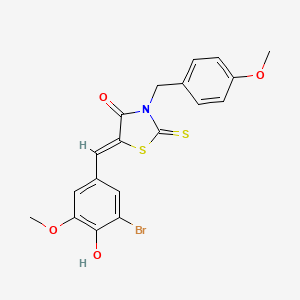![molecular formula C29H26N2O3 B5138759 1-[(4-biphenylyloxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B5138759.png)
1-[(4-biphenylyloxy)acetyl]-4-(1-naphthoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-biphenylyloxy)acetyl]-4-(1-naphthoyl)piperazine, commonly known as BPN or BPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of BPN is not fully understood. However, it has been suggested that BPN exerts its therapeutic effects by modulating various signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways. BPN has also been shown to interact with various receptors, including the serotonin 5-HT1A and 5-HT2A receptors, and the dopamine D2 receptor.
Biochemical and Physiological Effects:
BPN has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, increase neuronal survival and plasticity, and modulate neurotransmitter release and uptake. Additionally, BPN has been reported to inhibit angiogenesis and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
BPN has several advantages for lab experiments, including its high potency, selectivity, and water solubility. Moreover, BPN can be easily synthesized and purified using standard laboratory techniques. However, BPN has some limitations, including its potential toxicity and limited bioavailability.
Zukünftige Richtungen
Several future directions can be explored for further understanding the potential therapeutic applications of BPN. These include investigating the structure-activity relationship of BPN and its analogs, exploring the potential of BPN in combination with other drugs, and developing novel drug delivery systems to enhance its bioavailability and efficacy. Moreover, further studies are needed to elucidate the exact mechanism of action of BPN and its potential side effects in vivo.
Conclusion:
In conclusion, BPN is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its neuroprotective, anticancer, and cardioprotective effects. BPN exerts its therapeutic effects by modulating various signaling pathways and interacting with various receptors. However, further studies are needed to fully understand the mechanism of action of BPN and its potential side effects.
Synthesemethoden
BPN can be synthesized using a multistep process involving the reaction of 1-naphthoic acid with 4-bromobiphenyl, followed by the reaction of the resulting intermediate with piperazine. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
BPN has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and cardiovascular diseases. It has been shown to exhibit neuroprotective effects in animal models of stroke, traumatic brain injury, and Alzheimer's disease. Additionally, BPN has been reported to have anticancer properties by inducing apoptosis and inhibiting tumor growth in vitro and in vivo. Moreover, BPN has been investigated for its potential cardioprotective effects by reducing oxidative stress and inflammation in animal models of myocardial infarction.
Eigenschaften
IUPAC Name |
1-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O3/c32-28(21-34-25-15-13-23(14-16-25)22-7-2-1-3-8-22)30-17-19-31(20-18-30)29(33)27-12-6-10-24-9-4-5-11-26(24)27/h1-16H,17-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHIDHJGWBVRKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Biphenyl-4-yloxy)-1-[4-(naphthalen-1-ylcarbonyl)piperazin-1-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-cyano-3-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]acrylamide](/img/structure/B5138683.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B5138685.png)
![N-(2-methoxyphenyl)-2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]acetamide](/img/structure/B5138694.png)

![N-(4-acetylphenyl)-3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B5138717.png)
![2-[acetyl(propyl)amino]benzoic acid](/img/structure/B5138726.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5138736.png)

![1-(3,6-dibromo-9H-carbazol-9-yl)-3-(1,8,8-trimethyl-3-azabicyclo[3.2.1]oct-3-yl)-2-propanol](/img/structure/B5138754.png)
![2-{methyl[(4-methylphenyl)sulfonyl]amino}ethyl (3-chlorophenyl)carbamate](/img/structure/B5138767.png)
![5-[2-(allyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138769.png)
![3-({[(4-chlorophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B5138775.png)
